4-(diethylsulfamoyl)-N-{5-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}benzamide hydrochloride
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Overview
Description
4-(diethylsulfamoyl)-N-{5-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}benzamide hydrochloride is a useful research compound. Its molecular formula is C18H25ClN4O3S2 and its molecular weight is 444.99. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Molecular Docking
The synthesis of novel pyridine and fused pyridine derivatives, including triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives, has been explored. These compounds have undergone molecular docking screenings towards target proteins, revealing moderate to good binding energies, suggesting their potential in drug design and discovery processes (Flefel et al., 2018).
Antimicrobial Activity
Research into the antimicrobial activity of new compounds is a vital area of scientific inquiry. For instance, new thienopyrimidine derivatives have been synthesized and shown to possess pronounced antimicrobial activity (Bhuiyan et al., 2006). This suggests potential applications of related compounds in combating microbial infections.
Anticonvulsant Activity
The development of new anticonvulsant drugs is another area of research. For example, compounds based on isothiazolo[5,4-b]pyrano(thiopyrano)[4,3-d]pyridine and isothiazolo[4,5-b]-2,7-naphthyridine have been synthesized and shown to possess anticonvulsant properties, indicating their potential in the treatment of epilepsy and related disorders (Paronikyan et al., 2002).
Mechanism of Action
Target of Action
Similar compounds have been evaluated for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .
Mode of Action
It’s known that the molecular interactions of similar derivatised conjugates in docking studies reveal their suitability for further development .
Biochemical Pathways
Thiazolo[4,5-b]pyridines, a class of compounds to which this compound belongs, have been reported to possess a broad spectrum of pharmacological activities .
Pharmacokinetics
Similar compounds have been evaluated for their cytotoxicity onHEK-293 (human embryonic kidney) cells , indicating some level of bioavailability .
Result of Action
Similar compounds have shown significant activity againstMycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .
Action Environment
The synthesis of similar compounds often involves specific environmental conditions, suggesting that these factors could potentially influence the compound’s action .
Properties
IUPAC Name |
4-(diethylsulfamoyl)-N-(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3S2.ClH/c1-4-22(5-2)27(24,25)14-8-6-13(7-9-14)17(23)20-18-19-15-10-11-21(3)12-16(15)26-18;/h6-9H,4-5,10-12H2,1-3H3,(H,19,20,23);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCQRQWFEVIJKNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CN(CC3)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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